Methyl 2,3-dichloro-4-chlorosulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is a chemical compound with the molecular formula C8H5Cl3O4S. It is characterized by the presence of two chlorine atoms, a chlorosulfonyl group, and a methyl ester group attached to a benzoate ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-4-chlorosulfonylbenzoate typically involves the chlorination of methyl benzoate followed by sulfonylation. One common method includes the reaction of methyl 2,3-dichlorobenzoate with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-dichloro-4-chlorosulfonylbenzoate involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dichlorobenzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-chlorosulfonylbenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Methyl 2,3-dichloro-4-sulfamoylbenzoate: Contains a sulfamoyl group instead of a chlorosulfonyl group, leading to different chemical properties and uses.
Uniqueness
Methyl 2,3-dichloro-4-chlorosulfonylbenzoate is unique due to the presence of both chlorine atoms and a chlorosulfonyl group, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of various chemical compounds and a useful tool in scientific research.
Properties
IUPAC Name |
methyl 2,3-dichloro-4-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-3-5(16(11,13)14)7(10)6(4)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGCZCBWCDKUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.